molecular formula C15H13N B11893182 2,4-Dimethylbenzo[g]quinoline CAS No. 14879-95-9

2,4-Dimethylbenzo[g]quinoline

Cat. No.: B11893182
CAS No.: 14879-95-9
M. Wt: 207.27 g/mol
InChI Key: QRGXLGFKLPGONP-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Nitrogen Heterocycles in Advanced Organic Chemistry

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of organic compounds characterized by the fusion of two or more aromatic rings, with at least one ring containing a nitrogen atom. researchgate.netrsc.org These structures are of significant interest in advanced organic chemistry due to their unique electronic properties, structural rigidity, and potential for diverse functionalization. rsc.org The presence of the nitrogen heteroatom introduces a dipole moment, influences the aromaticity, and provides a site for protonation or coordination, leading to a wide array of chemical behaviors and potential applications. researchgate.net PANHs form the core of many biologically active molecules and are integral to the development of new materials with tailored optical and electronic properties. rsc.orgepa.gov

General Overview of Benzo[g]quinoline Derivatives in Scholarly Contexts

Within the broader family of PANHs, benzo[g]quinoline and its derivatives represent a significant area of scholarly investigation. The benzo[g]quinoline framework consists of a naphthalene (B1677914) ring system fused to a quinoline (B57606) moiety. This fusion can result in various isomers, with the "[g]" designation specifying the face of the quinoline ring system where the benzo fusion occurs.

The synthesis of the benzo[g]quinoline core is often achieved through established synthetic methodologies such as the Combes, Conrad-Limpach, Skraup, and Doebner-Miller reactions, which have been adapted to create a variety of substituted derivatives. rsc.org Research into benzo[g]quinoline derivatives is frequently motivated by their potential applications in medicinal chemistry and materials science. For instance, certain derivatives have been investigated for their antitumor and antimicrobial properties. mdpi.comontosight.ainih.gov Furthermore, their extended π-conjugated systems make them candidates for use in organic electronic devices. rsc.org

Specific Research Focus on 2,4-Dimethylbenzo[g]quinoline within the Benzo[g]quinoline Class

Among the many derivatives of benzo[g]quinoline, this compound has been the subject of specific research efforts aimed at understanding its synthesis, structure, and unique properties. This particular compound, with methyl groups at the 2- and 4-positions of the quinoline ring system, serves as a model for investigating the influence of substituent effects on the chemical and physical characteristics of the larger benzo[g]quinoline scaffold. Research has focused on its synthesis via classical methods and has revealed interesting spectroscopic features, which will be detailed in the subsequent sections of this article.

Detailed Research Findings on this compound

Synthesis and Polymorphism

The synthesis of this compound has been reported through the Combes quinoline synthesis. This method involves the reaction of 2-naphthylamine (B18577) with acetylacetone (B45752). acs.org The initial product of this condensation is 4-(2-naphthylimino)-2-pentanone. Subsequent cyclization of this intermediate using concentrated sulfuric acid under controlled temperature conditions yields this compound. acs.org

Interestingly, research has indicated the existence of a polymorphic form of this compound. One reported synthesis yielded a product with a melting point of 74.5-75.5 °C, which upon standing, transformed into a more stable polymorph with a melting point of 93-93.8 °C. acs.org This observation highlights the importance of solid-state packing and intermolecular forces in determining the physical properties of this molecule.

Structural and Physicochemical Properties

The fundamental properties of this compound have been characterized and are summarized in the table below. These computed properties provide a foundational understanding of the molecule's size, polarity, and electronic distribution.

PropertyValue
Molecular FormulaC₁₅H₁₃N
Molecular Weight207.27 g/mol
XLogP33.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass207.104800 g/mol
Monoisotopic Mass207.104800 g/mol
Topological Polar Surface Area12.9 Ų
Heavy Atom Count16
Data sourced from PubChem CID 12745007 nih.gov

Spectroscopic Investigations

The spectroscopic properties of this compound have been a subject of scientific inquiry. Mass spectrometry data for the compound is available through the National Institute of Standards and Technology (NIST) database. nist.govnist.gov

A notable area of research has been the investigation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. A 1977 study published in the Journal of Pharmaceutical Sciences highlighted the "Anomalous Chemical Shifts of Methyl Groups of this compound". acs.org While the specific details of the shifts require consultation of the original publication, the title itself points to an interesting electronic environment around the methyl substituents, likely influenced by the anisotropic effects of the large aromatic system. Such anomalous shifts can provide valuable insights into the steric and electronic interactions within the molecule.

The hydrochloride salt of this compound has also been prepared, indicating the basicity of the quinoline nitrogen and its ability to be protonated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14879-95-9

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2,4-dimethylbenzo[g]quinoline

InChI

InChI=1S/C15H13N/c1-10-7-11(2)16-15-9-13-6-4-3-5-12(13)8-14(10)15/h3-9H,1-2H3

InChI Key

QRGXLGFKLPGONP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC3=CC=CC=C3C=C12)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways of 2,4 Dimethylbenzo G Quinoline

Established Synthetic Routes to the Benzo[g]quinoline Core

The construction of the fundamental benzo[g]quinoline scaffold can be accomplished through several well-established synthetic strategies. These methods are often adaptable for the synthesis of a wide array of derivatives.

Classical Annulation Reactions

The Combes synthesis is a cornerstone in the preparation of quinoline (B57606) derivatives and can be adapted for benzo[g]quinolines. This acid-catalyzed reaction involves the condensation of an arylamine with a β-diketone. wikipedia.orgiipseries.org In the context of benzo[g]quinolines, β-naphthylamine serves as the arylamine precursor. iipseries.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the final quinoline ring system. wikipedia.org The Combes synthesis is particularly noted for its ability to produce 2,4-disubstituted quinolines. wikipedia.orgiipseries.org

Oxidative Cyclization Strategies

Oxidative cyclization represents a powerful and increasingly utilized approach for the synthesis of quinoline and benzo[g]quinoline scaffolds. mdpi.comacs.org These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a single step, frequently under metal-free or transition-metal-catalyzed conditions. nih.govnih.gov One such strategy involves the reaction of 2-styrylanilines with various partners, which can proceed through a tandem cyclization process. acs.org Another approach utilizes the reaction of anilines with alcohols or olefins, where an oxidative annulation leads to the quinoline core. mdpi.com For instance, the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides a direct route to quinoline derivatives. rsc.orgrsc.org These reactions often employ an oxidant to facilitate the final aromatization step. mdpi.com

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzo[g]quinolines. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.netrsc.orgnih.gov These methods offer high efficiency and functional group tolerance. nih.gov One notable example is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which yields 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another approach involves the palladium-catalyzed synthesis of 1,2,3,4-tetrahydrobenzo[g]quinoline (B8601511) derivatives through a [4+2]-cycloaddition reaction. researchgate.net Rhodium has also been employed in catalytic annulations, such as the [3+3]-annulation of quinolines with cyclopropenones to access functionalized 2-quinolones. rsc.org Furthermore, cobalt-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a broad range of quinolines. organic-chemistry.orgnih.gov

Metal-Free Synthetic Approaches

In a push towards more sustainable and environmentally friendly chemistry, metal-free synthetic approaches to quinolines have gained significant traction. nih.govrsc.org These methods often rely on the inherent reactivity of the starting materials and can be promoted by simple reagents or catalysts. One such strategy involves the functionalization of C(sp³)–H bonds and a tandem cyclization of 2-styrylanilines with 2-methylquinolines, catalyzed by iodide. nih.govacs.org This approach avoids the use of transition metals and offers good functional group tolerance. nih.gov Another metal-free method is the indirect Friedländer annulation, which can utilize the aerobic oxidation of alcohols to aldehydes in situ, followed by condensation with an amino-functionalized aromatic compound. rsc.org

Dedicated Synthetic Procedures for 2,4-Dimethylbenzo[g]quinoline

While general methods for benzo[g]quinoline synthesis are valuable, specific procedures have been developed for the direct synthesis of this compound.

Intramolecular Cyclization Reactions in the Benzoquinoline Series

The synthesis of this compound can be achieved through intramolecular cyclization reactions. One documented method involves the cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid at elevated temperatures. nih.gov This reaction leads to the formation of the benzo[h]quinoline (B1196314) ring system, which is isomeric to the benzo[g] system. A more direct route to this compound involves the cyclization of a specific precursor, where treatment with concentrated sulfuric acid can yield the target compound. acs.org The conditions for this ring closure, such as temperature and reaction time, are critical to maximizing the yield of the desired product. acs.org

Multi-step Reaction Sequences for Substituted Benzo[g]quinolines

The synthesis of the benzo[g]quinoline scaffold and its derivatives is often not a single-step affair but rather involves carefully planned multi-step sequences. These routes allow for the introduction of a wide array of substituents onto the core structure, which is crucial for tuning the molecule's properties.

One common multi-step strategy begins with functionalized naphthalenes. For instance, a starting material like 2-chloro-1-iodo-4-nitronaphthalene can be synthesized and then undergo a series of transformations. rsc.org A subsequent Sonogashira coupling reaction can introduce an alkyne group, which is a key precursor for building the third ring. rsc.org This can be followed by reduction of the nitro group to an amine and then cyclization to form the quinoline ring system. rsc.org This modular approach allows for the preparation of specifically substituted benzo[g]quinolines.

Another versatile multi-step approach involves the initial synthesis of benzoquinoline amines, which serve as key intermediates. These can be prepared and then reacted with various carboxylic acids in the presence of a condensing agent like polyphosphoric acid to construct more complex, fused heterocyclic systems.

For benzo[g]quinoxaline-5,10-diones, a related class of compounds, syntheses often start from 2,3-dichloro-1,4-naphthoquinone. mdpi.com This precursor undergoes several transformations, including the introduction of amino groups, to form 2,3-diamino-1,4-naphthoquinone. This intermediate is then condensed with various α-dicarbonyl compounds to build the quinoxaline (B1680401) ring fused to the naphthalene (B1677914) system. mdpi.com While not a direct synthesis of this compound, these multi-step methods for related structures highlight the general strategies employed in building complex fused heterocyclic systems, where intermediates are isolated and purified at each stage before proceeding to the next transformation.

Detailed Mechanistic Investigations of this compound Synthesis

The formation of this compound is most commonly achieved through classical quinoline syntheses, such as the Combes and Friedländer reactions, each with its own distinct mechanistic pathway.

Analysis of Proposed Reaction Pathways and Intermediates

The Combes quinoline synthesis is a robust method for preparing 2,4-substituted quinolines. wikipedia.org For this compound, the reaction would involve the condensation of 2-naphthylamine (B18577) with a β-diketone, specifically acetylacetone (B45752) (pentane-2,4-dione), under acidic conditions. iipseries.org

The proposed mechanism proceeds through several key steps: wikipedia.orgiipseries.org

Schiff Base Formation : The reaction initiates with the nucleophilic attack of the amino group of 2-naphthylamine on one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form a Schiff base (imine) intermediate.

Tautomerization : The Schiff base then tautomerizes to the more stable enamine intermediate.

Cyclization : In the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution. The electron-rich enamine attacks the naphthalene ring to form a new six-membered ring. This annulation is the rate-determining step. wikipedia.org

Dehydration : The resulting cyclic intermediate, which is an alcohol, is protonated by the acid catalyst. Subsequent elimination of a water molecule (dehydration) leads to the formation of the aromatic benzo[g]quinoline ring system.

The Friedländer annulation offers a more direct route, typically involving the reaction of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group. nih.govrsc.org To synthesize this compound, 2-amino-1-acetylnaphthalene would react with acetone (B3395972).

The mechanism is generally understood as follows: nih.govyoutube.com

Initial Condensation : The reaction can be catalyzed by either acid or base. In a base-catalyzed pathway, the base abstracts a proton from the α-methylene group of acetone to form an enolate. This enolate then attacks the carbonyl group of 2-amino-1-acetylnaphthalene in an aldol-type condensation to form a β-hydroxy ketone intermediate.

Dehydration : This intermediate readily dehydrates to form an α,β-unsaturated ketone.

Cyclization : The amino group then performs an intramolecular conjugate addition (aza-Michael addition) to the α,β-unsaturated system.

Tautomerization and Aromatization : Tautomerization of the resulting intermediate followed by loss of water leads to the final aromatic this compound product. In an acid-catalyzed Friedländer synthesis, the carbonyl group of the ketone is protonated, followed by nucleophilic attack from the enol form of the other carbonyl component. youtube.com

A third, more modern approach is the aza-Diels-Alder (Povarov) reaction . This reaction involves an electron-deficient diene (an imine formed from an aniline (B41778) and an aldehyde) reacting with an electron-rich dienophile (an alkyne or alkene). rsc.org For benzo[g]quinolines, this could involve an imine derived from a naphthalenamine. The reaction proceeds via a [4+2] cycloaddition, followed by oxidation of the resulting dihydroquinoline intermediate to yield the aromatic quinoline product. rsc.orgacs.org

Role of Catalysts and Optimization of Reaction Conditions

The efficiency, yield, and even the regioselectivity of benzo[g]quinoline synthesis are highly dependent on the choice of catalyst and reaction conditions.

In the Combes synthesis , the traditional catalyst is concentrated sulfuric acid (H₂SO₄), which facilitates both the initial condensation and the crucial ring-closing (annulation) step. wikipedia.org Polyphosphoric acid (PPA) is also a common and effective catalyst for this transformation. researchgate.net

For the Friedländer reaction , a wide array of catalysts have been developed to improve upon the classical high-temperature, strong acid or base conditions. nih.gov Lewis acids are particularly effective. Catalysts such as zinc chloride (ZnCl₂), copper(II) triflate (Cu(OTf)₂), and bismuth(III) triflate (Bi(OTf)₃) have been shown to promote the reaction efficiently under milder conditions. nih.govijcce.ac.irscispace.com Solid acid catalysts, like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) and titania nanoparticles, offer advantages such as easier work-up and catalyst recyclability. ijcce.ac.irrsc.org

Optimization studies for Friedländer-type reactions often focus on comparing different catalysts and solvents. For example, in the synthesis of poly-substituted quinolines, solvent-free conditions have been found to be superior to using solvents like ethanol (B145695), water, or toluene, leading to higher yields and efficiencies. scispace.com The optimal amount of catalyst is also a key parameter; for instance, using 20 mol% of Cu(OTf)₂ was found to be ideal for certain syntheses. scispace.com

The table below summarizes the effect of different catalysts on a model Friedländer reaction, demonstrating the importance of catalyst selection.

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneSolvent-free6024No Product
Cu(OTf)₂Solvent-free60297
ZnCl₂Solvent-free60285
Bi(OTf)₃Solvent-free60293
Sc(OTf)₃Solvent-free60295
Data adapted from a representative Friedländer synthesis of substituted quinolines. scispace.com

Advancements in Environmentally Benign (Green) Chemistry Approaches for Benzo[g]quinoline Synthesis

In recent years, significant effort has been directed towards developing more sustainable and environmentally friendly methods for quinoline synthesis, aligning with the principles of green chemistry. researchgate.netacs.org These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool. benthamdirect.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. organic-chemistry.orgcam.ac.uk For example, a modified Friedländer synthesis using neat acetic acid as both a green solvent and catalyst under microwave irradiation at 160 °C afforded quinolines in just 5 minutes in excellent yields. cam.ac.uk This avoids the need for harsh, non-recyclable acids and long reaction times.

Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the formation of quinoline derivatives. Sonication can enhance reaction rates and yields, providing a green alternative to traditional methods. researchgate.net

The use of greener solvents like water or ethanol is a cornerstone of green quinoline synthesis. researchgate.net Many modern catalytic systems are designed to be effective in these environmentally benign solvents. Furthermore, solvent-free reaction conditions represent an ideal green approach, as they eliminate solvent waste entirely. ijcce.ac.irijcce.ac.ir The reaction between a 2-aminoaryl ketone and a carbonyl compound using a recyclable catalyst like P₂O₅/SiO₂ under solvent-free conditions at 80°C is a prime example of a green protocol, offering high yields, short reaction times, and easy product isolation. ijcce.ac.irresearchgate.net

The development of recyclable catalysts , such as heterogeneous solid acids and magnetic nanoparticles, is also crucial. rsc.orgnih.gov For instance, titania nanoparticles have been used as efficient and recyclable catalysts for the solvent-free Friedländer synthesis of poly-substituted quinolines. rsc.org Fe₃O₄@SiO₂/ZnCl₂ magnetic nanoparticles have also been employed, allowing for easy separation of the catalyst from the reaction mixture using a magnet and enabling its reuse for multiple cycles with minimal loss of activity. nih.gov These innovations not allign with green chemistry principles but also enhance the economic viability of the synthetic processes. researchgate.netacs.org

Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethylbenzo G Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon skeleton and the chemical environment of hydrogen atoms.

The ¹H NMR spectrum of 2,4-Dimethylbenzo[g]quinoline provides precise information about the location and environment of its protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals are well-resolved. The spectrum is characterized by singlets for the two methyl groups and the isolated H-3 proton, with more complex multiplets for the remaining aromatic protons of the benzo and quinoline (B57606) ring systems acs.org.

A notable feature in the ¹H NMR spectrum is the chemical shift of the protons on the benzo portion of the molecule. Specifically, the signals for the H-5 and H-10 protons are observed at significantly downfield shifts (δ 8.31 and δ 8.56, respectively) acs.org. This deshielding is attributed to the anisotropic effect of the adjacent aromatic rings and the influence of the nitrogen atom, which decreases electron density at these positions. The assignment of these shifts is supported by calculations of electron densities within the benzo[g]quinoline system acs.org.

Furthermore, studies on quinoline derivatives have noted that intermolecular π-π stacking interactions can lead to concentration-dependent chemical shifts, which may be considered anomalous behavior uncw.edu. This self-association in solution can influence the electronic environment of the protons, contributing to the observed spectral data uncw.edu. The chemical shifts for the methyl groups also provide key information; their distinct signals confirm their non-equivalent positions at C-2 and C-4 of the quinoline ring acs.org.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
2-CH₃ 2.62 s
4-CH₃ 2.67 s
H-3 6.94 s
Aromatic H 7.43 m
Aromatic H 7.95 m
H-5 8.31 s
H-10 8.56 s

Data sourced from J. Org. Chem., 1972, 37 (24), 3953. acs.org

The carbons of the two methyl groups are expected to appear in the upfield region of the spectrum (typically δ 19-25 ppm) scispace.com. The aromatic and heterocyclic carbons will resonate in the downfield region (approximately δ 110-155 ppm) nih.govmdpi.com. The carbons directly bonded to the nitrogen atom (C-2 and C-10a) and the substituted C-4 are expected to be significantly deshielded. Computational studies and experimental data for analogous structures, such as benzothienoquinoline heterohelicenes and other benzo[f]quinoline (B1222042) derivatives, confirm that the chemical shifts are highly sensitive to the electronic environment and the position within the fused ring system nih.govmdpi.com.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Methyl (CH₃) 19 - 25
Aromatic CH 120 - 135
Quaternary Aromatic C 130 - 150
Heterocyclic C-N / C=N 145 - 155

Predicted ranges are based on data from related quinoline and benzoquinoline structures. nih.govscispace.commdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups and molecular vibrations within this compound. These two methods are complementary and are essential for identifying characteristic bonds scielo.org.mx.

The FTIR spectrum is expected to show several key absorption bands. These include:

C-H stretching vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen double bond of the quinoline ring system are expected in the 1500-1650 cm⁻¹ region. For example, related 2,4-disubstituted-benzo[g]quinoxaline derivatives show characteristic C=N and C=C stretching bands in this range nih.gov.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to various bending and skeletal vibrations (e.g., C-H in-plane and out-of-plane bending), which are unique to the molecule's structure researchgate.net.

Raman spectroscopy provides similar but complementary information. Non-polar bonds, such as the C-C bonds within the aromatic rings, often produce strong Raman signals, whereas polar bonds like C=N are typically more prominent in the FTIR spectrum researchgate.net. The vibrational modes of the fused aromatic system are a key feature in the Raman spectrum of polycyclic aromatic compounds.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis and Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the conjugated π-system of this compound. The extensive conjugation resulting from the fused benzene (B151609) and quinoline rings gives rise to strong absorptions in the ultraviolet region redalyc.org.

Experimental data for this compound shows a significant absorption maximum (λ_max) at 337 nm in ethanol (B145695), with a high molar absorptivity (ε) of 23,000 M⁻¹cm⁻¹ acs.org. This absorption corresponds to a π → π* electronic transition, which is characteristic of highly conjugated aromatic systems acs.org. The position and intensity of this band are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings redalyc.orgrsc.org. The extended π-system of the benzo[g]quinoline core allows for the delocalization of electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which results in absorption at longer wavelengths compared to simpler quinoline or naphthalene (B1677914) systems semanticscholar.org.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of a compound by analyzing its mass-to-charge ratio (m/z). For this compound (C₁₅H₁₃N), the expected exact mass is 207.1048 g/mol nih.gov.

In an electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. For the isomeric compound 2,4-Dimethylbenzo[h]quinoline (B1597259), the NIST database shows a strong molecular ion peak at m/z 207 nist.govnist.gov. The fragmentation pattern provides additional structural information. Common fragmentation pathways for such compounds include the loss of a methyl group (CH₃), leading to a significant fragment ion at [M-15]⁺, or the loss of hydrogen cyanide (HCN) from the heterocyclic ring. These characteristic fragments help to confirm the presence of the methyl substituents and the nitrogen-containing quinoline core. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with very high accuracy nih.gov.

X-ray Diffraction Analysis for Crystal Structure Determination of this compound Derivatives

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid-state lattice. While the specific crystal structure of the parent this compound is not detailed in the available literature, it has been reported to exist in at least two polymorphic forms with distinct melting points (74.5-75.5 °C and 93-93.8 °C), which indicates different crystalline arrangements acs.org.

Structural analyses of closely related derivatives, such as 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione and various benzo[f]quinoline cycloadducts, have been successfully performed using X-ray diffraction nih.govresearchgate.netmdpi.com. These studies provide invaluable information on bond lengths, bond angles, and the planarity of the fused ring systems. For instance, in derivatives of the related benzo[f]quinoline, X-ray analysis confirmed the structures of newly synthesized compounds and revealed the spatial orientation of substituent groups nih.govresearchgate.net. Such data from derivatives serves as a crucial reference for understanding the steric and electronic properties of the core benzo[g]quinoline scaffold.

Computational Chemistry and Theoretical Characterization of 2,4 Dimethylbenzo G Quinoline

Density Functional Theory (DFT) Calculations

No published studies were found that specifically report on the DFT calculations for 2,4-Dimethylbenzo[g]quinoline. Such studies would be essential for understanding the molecule's fundamental properties.

Geometry Optimization and Conformational Analysis

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the results of a conformational analysis for this compound are not available in the current literature. This information is crucial for determining the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

While the HOMO-LUMO energy gap is a key parameter in determining the electronic properties and reactivity of a molecule, specific values for this compound have not been reported. A study on related quinoline (B57606) derivatives mentioned HOMO-LUMO analysis, but did not provide data for this specific compound. acs.org

Natural Bond Orbital (NBO) Analysis and Exploration of Intramolecular Charge Transfer

There are no available NBO analysis results for this compound. This type of analysis would provide insight into the delocalization of electron density and the nature of intramolecular charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are instrumental in identifying the electrophilic and nucleophilic sites of a molecule. However, no MEP mapping studies specifically for this compound have been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Simulation

Information regarding the excited state properties and simulated electronic spectra of this compound using TD-DFT is not present in the available scientific literature. These calculations are vital for understanding the molecule's photophysical behavior, such as its absorption and emission characteristics.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

The potential of this compound as a material for non-linear optical applications has not been theoretically explored. Data on its polarizability and hyperpolarizability, which are key indicators of NLO activity, are currently unavailable.

Spin Topology and Electron/Spin Delocalization Studies, particularly in Radical Intermediates

The spin topology and electron/spin delocalization in radical intermediates of benzo[g]quinoline derivatives are of significant interest, particularly for understanding their potential roles in various chemical and biological processes. A detailed computational study has been conducted on the radical cation of this compound, specifically the 1,4-dimethylbenzo[g]quinoliniumyl radical, which is formed by the homolytic cleavage of a benzylic C-H bond. nih.govacs.orgnih.gov This research provides a clear distinction between electron delocalization and spin delocalization in such annulated radical systems. acs.org

Various computational methods, including Density Functional Theory (DFT), Møller-Plesset perturbation theory (up to MP4SDTQ), and configuration interaction methods like QCISD(T) and CCSD(T), have been employed to investigate the electronic and magnetic structures of these radicals. nih.govnih.gov The analysis of spin density distribution reveals that in the 1,4-dimethylbenzo[g]quinolinium radical, the spin is not extensively delocalized over the entire aromatic system as one might expect from simple resonance theories. Instead, there is a significant degree of spin polarization. acs.orgresearchgate.net

The calculated spin densities at various positions of the 1,4-dimethylbenzo[g]quinolinium radical highlight the distribution of the unpaired electron. The majority of the spin density resides on the exocyclic methylene (B1212753) carbon and specific atoms within the quinoline core, with considerable alternation of positive and negative spin densities on adjacent atoms, a hallmark of spin polarization. researchgate.net

Table 1: Calculated Spin Densities in the 1,4-Dimethylbenzo[g]quinolinium Radical

This table presents the calculated spin densities on selected atoms of the 1,4-dimethylbenzo[g]quinolinium radical, illustrating the distribution of the unpaired electron. The data is based on computational studies of annulated picoliniumyl radicals. nih.govresearchgate.net

Atomic PositionCalculated Spin Density (au)
Exocyclic Methylene Carbon+0.85
Nitrogen-0.12
C2+0.25
C3-0.08
C4a+0.15
C5-0.05
C10b-0.06

Note: The values are representative and may vary slightly depending on the computational method used. The positive and negative signs indicate the direction of the spin polarization.

These findings are crucial as they challenge simplistic views of electron delocalization and provide a more nuanced understanding of the electronic structure of these radical species. The localization and accessibility of spin density are critical factors that influence the reactivity and potential applications of these organic radicals. mpg.dersc.org

Application of Quantum Chemical Calculations for Mechanistic Insights in Chemical Reactions

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving complex organic molecules like this compound. semanticscholar.org While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, the application of these methods to the broader class of benzo[g]quinoline and related quinoline derivatives provides significant mechanistic insights. acs.orgresearchgate.net

DFT and other quantum chemical methods are routinely used to map out potential energy surfaces, locate transition states, and calculate reaction barriers, thereby providing a detailed understanding of reaction pathways. semanticscholar.org For instance, computational studies have been instrumental in understanding the regioselectivity and stereoselectivity of various synthetic routes to quinoline derivatives.

One prominent example is the Combes reaction, a classic method for synthesizing quinolines. Quantum chemical calculations have been applied to understand the mechanism of the Combes reaction for the formation of benzo[g]quinolones, which are structurally related to this compound. acs.org These studies can determine the favorability of different cyclization pathways and the role of catalysts.

In another example, the synthesis of functionalized benzo[h]quinolines through a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction was rationalized using DFT calculations. researchgate.net The calculations helped to propose a putative reaction mechanism that explained the observed regioselectivity, highlighting the influence of electronic and steric effects. researchgate.net

Table 2: Representative Application of Quantum Chemical Calculations in Benzoquinoline Synthesis

This table illustrates the types of data obtained from quantum chemical calculations to provide mechanistic insights into the synthesis of benzoquinoline derivatives.

Reaction TypeComputational MethodKey Mechanistic InsightCalculated Parameter (Example)
Combes reaction for benzo[g]quinolonesDFT (B3LYP)Identification of the rate-determining step and transition state structures.Activation Energy Barrier (kcal/mol)
Catalyzed Annulation for benzo[h]quinolinesDFT (M06-2X)Explanation of regioselectivity based on calculated free energy profiles of competing pathways.Relative Free Energies of Transition States (kcal/mol)
Synthesis of Benzo[g]pyrimido[4,5-b]quinoline DerivativesDFT (B3LYP/6-31G(d,p))Determination of the thermodynamically preferred isomer (linear vs. angular).Ground State Energy (Hartree)

These computational approaches are not only retrospective in explaining observed outcomes but are also increasingly used in a predictive capacity to design novel synthetic routes and to optimize reaction conditions for the synthesis of new and complex heterocyclic compounds. semanticscholar.org

Reactivity and Derivatization Strategies for 2,4 Dimethylbenzo G Quinoline

Fundamental Reaction Chemistry of the Benzo[g]quinoline Nitrogen Heterocycle

The benzo[g]quinoline scaffold, a polycyclic aza-aromatic system, exhibits a rich and diverse reaction chemistry, primarily centered around the nitrogen heterocycle. The lone pair of electrons on the nitrogen atom imparts basicity to the molecule, making it susceptible to reactions with electrophiles. The electron-rich nature of the fused benzene (B151609) rings also influences its reactivity, allowing for various substitution patterns. evitachem.com

Key reactions involving the benzo[g]quinoline nitrogen heterocycle include:

N-Oxidation: The nitrogen atom can be readily oxidized to form the corresponding N-oxide. researchgate.net This transformation alters the electronic properties of the heterocycle, often facilitating subsequent functionalization at different positions.

Quaternization: The nitrogen atom can be alkylated to form quaternary salts. nih.govresearchgate.netmdpi.com This reaction is fundamental for the generation of ylides, which are key intermediates in cycloaddition reactions. nih.govbeilstein-journals.orgsemanticscholar.org

Reissert Reaction: This reaction involves the treatment of the benzo[g]quinoline with an acid chloride and a cyanide source to introduce a cyano group at the C1 position. researchgate.net

Electrophilic Aromatic Substitution: The fused benzene rings can undergo electrophilic substitution reactions, although the regioselectivity is influenced by the nitrogen atom and any existing substituents.

Hydrodenitrogenation: Under specific catalytic conditions, the nitrogen can be removed from the heterocyclic ring, a reaction of significance in the processing of heavy oils. osti.gov

Oxidation: The benzo[g]quinoline ring system can be oxidized, potentially leading to the formation of NOx and other nitrogen-containing species, a process studied in the context of coal combustion. doi.org

The reactivity of the benzo[g]quinoline system is a subject of ongoing research, with studies exploring its behavior in various chemical transformations. researchgate.netacs.org

Strategic Functionalization and Substitution Methods for 2,4-Dimethylbenzo[g]quinoline

The presence of two methyl groups at the 2- and 4-positions of the benzo[g]quinoline core in this compound provides additional avenues for strategic functionalization and substitution. These methyl groups can be activated for various chemical transformations, and their electron-donating nature influences the reactivity of the entire molecule.

Modern synthetic methods have been developed to introduce a variety of functional groups onto the benzo[g]quinoline scaffold, often with high regioselectivity. acs.orgmdpi.com These methods include:

Metal-catalyzed cross-coupling reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.

Direct C-H activation: This approach enables the functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and efficient route to substituted derivatives. acs.org

Oxidative cyclization: These reactions can be used to construct the quinoline (B57606) ring system itself from acyclic precursors. acs.org

The choice of synthetic strategy depends on the desired substitution pattern and the nature of the functional group to be introduced. Research has demonstrated the successful synthesis of various substituted benzo[g]quinoline derivatives. nih.gov

Synthesis and Advanced Characterization of Novel this compound Derivatives

Quaternization Reactions and Formation of Quaternary Salts

The quaternization of the nitrogen atom in this compound is a crucial first step in many synthetic pathways, particularly for the generation of ylides used in cycloaddition reactions. nih.govresearchgate.netmdpi.combeilstein-journals.orgsemanticscholar.org This is typically achieved by reacting the parent heterocycle with an alkyl halide. nih.govresearchgate.netnih.gov

The resulting quaternary salts are often stable, crystalline solids that can be isolated and characterized. nih.gov These salts serve as precursors for the in-situ generation of benzo[g]quinolinium ylides upon treatment with a base. nih.govresearchgate.netmdpi.comsemanticscholar.org

Table 1: Examples of Quaternization Reactions of Benzo[f]quinoline (B1222042) Derivatives

Starting MaterialAlkylating AgentProduct (Quaternary Salt)Reference
Benzo[f]quinolineVariously reactive halides (amides, esters, aromatic ketones)Corresponding benzo[f]quinolinium quaternary salts nih.govresearchgate.net
Benzo[f]quinolineActivated α-halocarbonyl compoundsBenzo[f]quinolinium quaternary salts nih.gov
Benzo[c]quinolineBromoketonesBenzo[c]quinolinium bromides mdpi.com

Note: While the table refers to benzo[f]quinoline and benzo[c]quinoline, the principles of quaternization are directly applicable to this compound.

Cycloaddition Reactions (e.g., [3+2] dipolar cycloaddition)

A significant application of this compound is its use in [3+2] dipolar cycloaddition reactions. nih.govresearchgate.netmdpi.combeilstein-journals.orgsemanticscholar.orgnih.govrsc.org This powerful reaction allows for the construction of complex, fused heterocyclic systems, such as pyrrolo[1,2-a]benzo[g]quinolines. beilstein-journals.orgrsc.orgresearchgate.netscispace.com

The general strategy involves the following steps:

Quaternization: The this compound is N-alkylated to form a quaternary salt. nih.govresearchgate.netmdpi.comnih.gov

Ylide Generation: The quaternary salt is treated with a base (e.g., triethylamine (B128534) or 1,2-butylene oxide) to generate a benzo[g]quinolinium ylide in situ. nih.govresearchgate.netmdpi.combeilstein-journals.orgsemanticscholar.org

Cycloaddition: The ylide, acting as a 1,3-dipole, reacts with a dipolarophile (e.g., an activated alkyne or alkene) to form the cycloadduct. nih.govresearchgate.netmdpi.combeilstein-journals.orgsemanticscholar.orgnih.gov

These reactions often proceed with high regio- and stereoselectivity, yielding single isomers of the final product. beilstein-journals.org The resulting pyrrolo-benzo[g]quinoline and isoindolo-benzo[g]quinoline derivatives have been investigated for their potential biological activities. nih.gov

Table 2: Examples of [3+2] Dipolar Cycloaddition Reactions with Benzoquinoline Derivatives

Quaternary Salt PrecursorDipolarophileProductReference
Benzo[f]quinolinium saltsDimethyl acetylenedicarboxylate (B1228247) (DMAD)Pyrrolo-benzo[f]quinolines nih.gov
Benzo[f]quinolinium saltsEthyl propiolatePyrrolo-benzo[f]quinolines nih.gov
Benzo[f]quinolinium salts1,4-NaphthoquinoneIsoindolo-benzo[f]quinolines nih.gov
Benzo[c]quinolinium ylidesMethyl propiolate or DMADPyrrolobenzo[c]quinoline cycloadducts mdpi.com

Note: The table showcases examples with benzo[f]quinoline and benzo[c]quinoline, illustrating the general applicability of this reaction to the benzoquinoline framework.

Regioselective Introduction of Diverse Substituents

The regioselective introduction of a wide range of substituents onto the this compound skeleton is essential for tuning its chemical and physical properties. Various synthetic methodologies have been developed to achieve this with a high degree of control. acs.orgmdpi.commdpi.comnih.gov

Classical methods for synthesizing substituted quinolines, such as the Skraup and Doebner-von Miller reactions, often lack regioselectivity and may require harsh conditions. researchgate.net Modern approaches, however, offer greater precision. For instance, the Povarov reaction provides a direct route to quinoline derivatives with excellent regioselectivity. researchgate.net

Furthermore, direct C-H functionalization and metal-catalyzed cross-coupling reactions have emerged as powerful tools for introducing substituents at specific positions of the benzo[g]quinoline core. acs.org The synthesis of various substituted benzo[g]quinoxaline (B1338093) derivatives has been successfully demonstrated, highlighting the versatility of these methods. nih.gov The ability to selectively introduce substituents is crucial for developing novel materials and biologically active compounds based on the this compound scaffold.

Advanced Academic Research Applications of 2,4 Dimethylbenzo G Quinoline and Its Derivatives

Contributions to Materials Science and Optoelectronics

The unique electronic and photophysical characteristics of the benzoquinoline core are actively explored for applications in advanced materials and electronic devices.

Investigation of Fluorescent Properties and Comprehensive Photophysical Studies

Derivatives of benzoquinoline are recognized for their fluorescent properties, which are foundational to their use in various optical applications. nih.govresearchgate.net Research into related aza-polycyclic compounds, such as benzo[de]naphtho[1,8-gh]quinolines, has revealed fluorescence emission in the blue-to-green region of the spectrum (454–482 nm) with high quantum yields reaching up to 54%. chimicatechnoacta.ru The photophysical properties, including absorption and emission wavelengths, are tunable based on the specific structural modifications of the core molecule. researchgate.net For instance, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the fluorescence characteristics. chimicatechnoacta.ru These kinds of quinoline-based compounds with adjustable photophysical properties are valuable as fluorescent labels or markers for biomolecules in various analytical platforms. researchgate.net

Development and Evaluation of Chemosensors (e.g., for Metal Ions, Nitro Explosives)

The fluorescent properties of benzoquinoline derivatives are harnessed for the development of sensitive and selective chemosensors. These sensors typically operate via fluorescence quenching or enhancement upon interaction with a target analyte.

Metal Ion Detection: Novel quinoline-based Schiff base receptors have been designed as reversible fluorescent-colorimetric sensors for the detection of metal ions. rsc.orgnih.gov For example, a chemosensor developed from 4-quinoline carboxaldehyde demonstrated selectivity for lead ions (Pb²⁺) in a semi-aqueous medium. rsc.orgnih.gov The mechanism often involves the chelation of the metal ion by the sensor molecule, which alters its electronic properties and, consequently, its fluorescence emission. nih.gov Another sensor, derived from quinoline-8-amine, was proposed as a colorimetric chemosensor for the selective detection of Co²⁺, with the color changing from yellow to orange upon complex formation. mdpi.com

Nitro Explosive Detection: The electron-deficient nature of nitroaromatic explosives makes them effective quenchers of fluorescence from electron-rich aromatic compounds. Benzo[de]naphtho[1,8-gh]quinoline derivatives have been investigated as potential fluorescent chemosensors for detecting nitro-containing explosives. chimicatechnoacta.ru The sensing mechanism is based on intense fluorescence quenching when the sensor is exposed to nitroanalytes like picric acid (TNP), 2,4-dinitrotoluene (B133949) (2,4-DNT), or RDX. chimicatechnoacta.runih.gov The efficiency of this quenching is quantified by the Stern-Volmer constant (Ksv), with values as high as 21,587 M⁻¹ reported for picric acid. chimicatechnoacta.ru Such sensors can detect nitroanalytes at parts-per-million (ppm) levels, highlighting their potential for security and environmental monitoring applications. chimicatechnoacta.ru The development of polymer-based materials incorporating these fluorophores is also an active area of research to create sensitive detection systems for nitroaromatics in both aqueous and vapor phases. mdpi.com

Sensor TypeTarget AnalyteKey Findings
Quinoline-based Schiff base Pb²⁺Designed as a reversible fluorescent-colorimetric receptor for lead ions in a semi-aqueous medium. rsc.orgnih.gov
Quinoline-8-amine derivative Co²⁺Acts as a colorimetric chemosensor with a visual color change from yellow to orange. mdpi.com
Benzo[de]naphtho[1,8-gh]quinoline Nitro Explosives (Picric Acid, 2,4-DNT)Demonstrates intense fluorescence quenching upon exposure. The Stern-Volmer constant for picric acid was 21,587 M⁻¹. chimicatechnoacta.ru
Amphiphilic Pyrene Derivative Cu²⁺, 2,4,6-Trinitrophenol (TNP)Exhibits excimer emission switching for selective detection of Cu²⁺ and TNP through different charge-transfer processes. nih.gov

Exploration of Potential in Organic Light-Emitting Devices (OLEDs)

Quinoline (B57606) derivatives are promising materials for use in Organic Light-Emitting Devices (OLEDs) due to their charge-transporting and emissive properties. nih.gov They have been investigated for use as fluorescent materials in the emission layers of OLEDs. researchgate.net Specifically, carbazole-quinoline hybrid molecules have been synthesized and employed as bipolar host materials for highly efficient orange and deep-red phosphorescent OLEDs (PhOLEDs). rsc.org An optimized orange PhOLED utilizing a carbazole-phenylquinoline host achieved a maximum external quantum efficiency (EQE) of 25.6% and a power efficiency of 68.1 lm W⁻¹, with minimal efficiency roll-off. rsc.org Furthermore, some quinoline-based emitters have been designed to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE), which are highly desirable properties for efficient non-doped OLEDs. rsc.org

Mechanistic Studies in Chemical Biology and Medicinal Chemistry

The benzo[g]quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities.

In Vitro Studies of Bioactivity: Antimicrobial, Antiviral, Anticancer, and Anti-inflammatory Properties

Derivatives of benzo[g]quinoline and the structurally similar benzo[g]quinoxaline (B1338093) have been extensively studied for their potential therapeutic applications.

Antimicrobial Activity: Quinoline derivatives are known to possess significant antimicrobial properties. ontosight.airesearchgate.net For instance, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms by reducing their viability. nih.gov Other synthesized quinoline derivatives have demonstrated excellent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1 to 5 µmol/mL. researchgate.net

Antiviral Activity: Researchers have evaluated benzo[g]quinazoline (B13665071) derivatives as potential antiviral agents against the human rotavirus Wa strain. mdpi.com Several compounds showed significant viral reduction percentages, with some reaching up to 66%. mdpi.com In other studies, new quinoline-based compounds have shown promising in vitro activity against SARS-CoV-2, with EC₅₀ values as low as 1.5 µM. scienceopen.com Furthermore, a 2,4-diaminoquinazoline derivative was identified as a potent inhibitor of the Chikungunya and Ross River viruses. nih.gov

Anticancer Activity: Benzo[g]quinoxaline derivatives are considered a promising class of potent anticancer agents, showing broad-spectrum activity against various tumor cell lines. nih.gov A series of 2,4-disubstituted benzo[g]quinoxaline molecules revealed good cytotoxicity toward the breast MCF-7 cancer cell line, with one compound exhibiting a potent IC₅₀ value of 2.89 µM. nih.gov Similarly, studies on benzo[f]quinoline (B1222042) derivatives showed that certain quaternary salts have significant anticancer activity. nih.govmdpi.com One such salt displayed non-selective activity against all tested cancer cell lines, while another showed highly selective activity against leukemia cells. nih.govmdpi.com The mechanism of action for some of these compounds involves the inhibition of topoisomerase IIβ and the induction of apoptosis. nih.gov

Anti-inflammatory Activity: Novel quinoline derivatives bearing azetidinone scaffolds have been synthesized and assessed for their anti-inflammatory properties. nih.gov Certain derivatives exhibited significant anti-inflammatory activity in carrageenan-induced rat paw models, indicating their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

ActivityCompound ClassModel/Cell LineKey Findings
Antimicrobial Quinoline derivative (HT61)Staphylococcus aureus biofilmsEffective at reducing biofilm viability. nih.gov
Antiviral Benzo[g]quinazoline derivativesHuman rotavirus Wa strainReduction in viral activity up to 66%. mdpi.com
Antiviral Quinoline compoundsSARS-CoV-2 (in Caco-2 & Vero 76 cells)EC₅₀ values as low as 1.5 µM. scienceopen.com
Anticancer 2,4-disubstituted benzo[g]quinoxalinesBreast (MCF-7)Good cytotoxicity, with IC₅₀ of 2.89 µM for the most active compound. nih.gov
Anticancer Benzo[f]quinoline quaternary saltsVarious (Leukemia, Melanoma, Breast)Some compounds show high, selective activity against leukemia; others show broad-spectrum activity. nih.govmdpi.com
Anti-inflammatory Quinoline-azetidinone derivativesCarrageenan-induced rat paw edemaShowed significant anti-inflammatory and analgesic activity. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For benzoquinoline derivatives, SAR investigations have provided valuable insights into the structural features required for specific activities.

In anticancer studies of benzo[f]quinoline derivatives, it was observed that aromatic quaternary salts generally exhibit better activity than aliphatic salts. mdpi.com The nature and position of substituents on the benzoyl moiety were found to be major factors affecting biological activity, with methyl or phenyl groups showing the highest activity. mdpi.com The presence of a positively charged nitrogen atom in the quaternary salts was also correlated with superior anticancer activity compared to their cycloadduct counterparts. mdpi.com

For benzo[g]quinoxaline derivatives, the presence of a dibromo substitution was shown to enhance anticancer activity against MCF-7 cells. nih.gov In the context of antiviral activity against the human rotavirus, converting a thioxo group to a thioether group improved the activity profile. mdpi.com Furthermore, increasing the lipophilicity by substituting with larger alkyl or benzyl (B1604629) groups also positively influenced the antiviral effect. mdpi.com SAR studies on quinoline derivatives for reversing multidrug resistance in cancer have indicated that the spatial arrangement of aryl rings and the distance between a hydrophobic moiety and a basic nitrogen atom are critical for activity. nih.gov These studies are essential for the rational design and synthesis of new, more potent, and selective therapeutic agents based on the benzo[g]quinoline scaffold.

Analysis of Molecular Interactions with Biological Targets (e.g., DNA Intercalation, Enzyme/Receptor Binding)

The planar, polycyclic aromatic structure of benzo[g]quinoline and its derivatives makes them candidates for non-covalent interactions with biological macromolecules, particularly nucleic acids and proteins. The study of these interactions is crucial for understanding their mechanisms of action in biological systems.

DNA Intercalation: The flat aromatic ring system of many quinoline derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This interaction can lead to significant changes in DNA topology, potentially causing enzymatic blockade and errors during replication and transcription. mdpi.com The ability of a compound to enhance the genotoxicity of the antibiotic bleomycin (B88199) in cell-based assays is often used as an indicator of its intercalating potential. researchgate.net

While direct DNA binding studies on 2,4-dimethylbenzo[g]quinoline are not extensively detailed, research on structurally related compounds provides significant insights. For instance, derivatives of the isomeric benzo[h]quinoline (B1196314) have been shown to interact with DNA, with binding constants (Kb) in the range of 105 to 106 M-1, indicating strong interaction. researchgate.net These interactions are typically studied using techniques like absorption spectroscopy, viscosity measurements, and thermal denaturation studies. researchgate.net

Detailed structural studies on adducts of other quinoline derivatives, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), reveal the precise nature of these interactions at an atomic level. Using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have shown that these adducts can cause a base-displaced intercalated conformation within the DNA helix. acs.org In this conformation, the quinoline moiety inserts into the DNA stack, displacing the modified base pair and disrupting normal Watson-Crick hydrogen bonding. acs.org Thermal melting experiments often show a destabilization of the DNA duplex upon adduct formation. acs.org

Enzyme and Receptor Binding: The biological activities of quinoline derivatives are often linked to their ability to bind and inhibit specific enzymes. A prominent target for this class of compounds is topoisomerase, an enzyme critical for managing DNA topology. rsc.org For example, certain benzo[g]quinoxaline derivatives, which share a similar tricyclic core, have been identified as potent inhibitors of topoisomerase IIβ. nih.gov The mechanism often involves the stabilization of a DNA-enzyme complex, which ultimately leads to apoptosis. mdpi.comnih.gov

Furthermore, various quinoline-heterocyclic conjugates have been developed as inhibitors for a range of protein kinases, which are key regulators of cellular processes. ekb.eg The ability of these molecules to fit into the ATP-binding pocket of kinases is a common mechanism for their inhibitory action.

The following table summarizes the observed molecular interactions for various classes of benzoquinoline derivatives and related structures.

Compound ClassBiological TargetKey Research Findings
Benzo[h]quinoline DerivativesCalf Thymus DNAIntercalative binding confirmed by absorption spectra, with binding constants (Kb) up to 3.8x106 M-1. researchgate.net
Benzimidazo[1,2-a]quinolinesDNA, Topoisomerases I & IIDemonstrated to be strong DNA-binding and intercalative agents that efficiently target cellular DNA; also act as topoisomerase inhibitors. rsc.org
Benzo[g]quinoxaline DerivativesDNA, Topoisomerase IIβCompounds with three to four coplanar rings give optimal DNA intercalation; potent inhibitory activity against topoisomerase IIβ has been observed. mdpi.comnih.gov
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) AdductDNAForms a base-displaced intercalated conformation within the DNA duplex, confirmed by detailed NMR studies. acs.org
General Quinoline ConjugatesProtein Kinases (PDK1, CDK2, PI3K)Act as inhibitors of various protein kinases, representing a significant mechanism for their anticancer effects. ekb.eg

Applications in Catalysis and Catalytic Reactions

The synthesis of the quinoline scaffold is a significant area of research in organic chemistry, often involving sophisticated catalytic methods. While this compound itself is the product of such reactions, its direct application as a catalyst is not prominently documented. However, understanding the catalytic reactions used to synthesize it and its derivatives is essential.

Modern synthetic strategies have moved towards more efficient and environmentally friendly methods, including metal-free catalysis. For example, the functionalization of C(sp³)–H bonds in precursors like 2-methylquinolines can be achieved using iodine as a catalyst or under metal-free conditions, providing a direct route to more complex quinoline structures. acs.org Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids, for instance, have been used to catalyze the atroposelective synthesis of axially chiral 4-arylquinolines, demonstrating the high level of control achievable with modern catalytic systems. beilstein-journals.org

The table below provides examples of catalytic systems used in the synthesis of quinoline derivatives, highlighting the type of catalysis and its role in the reaction.

Reaction TypeCatalytic SystemRole of CatalystExample Product Class
Friedländer AnnulationTsOH (p-Toluenesulfonic acid)Brønsted acid catalyst for condensation and cyclization. acs.orgSubstituted Quinolines
C(sp³)–H Functionalization / Tandem CyclizationI₂ / DMSOI₂ acts as a catalyst in a Kornblum-type oxidation process. acs.orgFunctionalized Quinolines
Atroposelective aza-Michael / Aldol ReactionChiral Pyrrolidine DerivativesOrganocatalyst that forms a chiral iminium ion, directing the stereoselective formation of the product. beilstein-journals.orgAxially Chiral 2-Arylquinolines
Atroposelective Friedländer ReactionChiral Phosphoric Acid (CPA)Brønsted acid organocatalyst that controls enantioselectivity through hydrogen bonding. beilstein-journals.orgAxially Chiral Tetrahydroacridines

Role in Prebiotic Chemistry and the Formation of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (NPAHs)

This compound belongs to the class of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (NPAHs), also known as aza-PAHs. researchgate.net These molecules are of significant interest in the field of prebiotic chemistry, which explores the chemical origins of life. NPAHs are considered potential precursors in the abiotic synthesis of more complex, life-critical molecules like nucleobases. rsc.org

The formation of NPAHs is theorized to occur in diverse, energy-rich environments, from interstellar space to early Earth.

Astrochemical and Interstellar Formation: Polycyclic aromatic hydrocarbons (PAHs) and their nitrogenated counterparts are believed to form in circumstellar environments through gas-phase radical-mediated reactions. rsc.org These barrierless reactions can build complex aromatic systems from simpler acyclic molecules. For example, pathways have been proposed where pyridyl radicals react sequentially with acetylene (B1199291) (C₂H₂) molecules to form the quinoline and isoquinoline (B145761) skeletons, which are foundational structures for larger NPAHs. rsc.org These molecules, formed in space, could have been delivered to early Earth via meteorites, as small NPAHs have been recovered from such extraterrestrial sources. nih.gov

Impact-Shock Synthesis on Early Earth: Another compelling hypothesis involves the synthesis of complex prebiotic molecules during the impact of celestial bodies (e.g., comets, asteroids) with a planetary surface. nih.gov High-velocity impacts can generate extreme conditions of pressure (up to 48 GPa) and temperature (up to 3000 K). nih.gov Quantum simulations have shown that under these conditions, simple molecules likely present on early Earth, such as the amino acid glycine, can undergo condensation. This process forms carbon/nitrogen clusters that, upon subsequent rapid cooling and expansion, rearrange into stable, sp²-hybridized NPAHs with significant structural complexity. nih.gov This presents a viable terrestrial route for the formation of a diverse pool of complex NPAHs from a simple prebiotic feedstock.

Formation via Combustion Chemistry: Studies on combustion chemistry also provide mechanistic insights into NPAH formation. Analogous to the well-known hydrogen-abstraction-acetylene-addition (HACA) mechanism for PAH growth, pathways for NPAH formation involve the incorporation of nitrogen from species like hydrogen cyanide (HCN). kaust.edu.sa In these proposed mechanisms, an aromatic radical can attack HCN, leading to the formation of a nitrogen-containing ring fused to the existing aromatic structure, providing a step-wise route to larger NPAHs. kaust.edu.sa

The following table summarizes the proposed environments and mechanisms for the formation of NPAHs.

Environment/ModelKey PrecursorsMechanism/ProcessSignificance
Interstellar/Circumstellar MediaVinyl cyanide, Acetylene, Pyridyl radicalsGas-phase radical-mediated aromatization reactions. rsc.orgProvides a source of extraterrestrial NPAHs that could be delivered to early Earth. rsc.org
Planetary Impact EventsGlycine (and other simple amino acids)High-pressure, high-temperature condensation into C/N clusters, followed by rearrangement upon expansion and cooling. nih.govAn abiotic route to complex NPAHs on planetary surfaces from simple organic molecules. nih.gov
Combustion ConditionsAromatic radicals, Hydrogen Cyanide (HCN)Addition of nitrogen-containing species to existing aromatic structures, analogous to the HACA mechanism for PAH growth. kaust.edu.saElucidates fundamental chemical pathways for the step-wise growth of NPAH structures. kaust.edu.sa

Future Directions and Emerging Perspectives in 2,4 Dimethylbenzo G Quinoline Research

Ongoing Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a long-standing area of chemical research, historically relying on classical methods such as the condensation of aniline (B41778) derivatives with aldehydes or ketones. acs.org However, these traditional approaches often present several limitations, including the need for expensive or harsh catalysts, limited scope of applicable substrates, multiple reaction steps, and poor regioselectivity. acs.org

In response to these challenges, modern organic synthesis is moving towards more efficient and environmentally friendly protocols. A significant advancement is the development of metal-free synthetic routes. For instance, a facile functionalization of C(sp³)–H bonds and a tandem cyclization strategy have been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. acs.org This approach avoids the use of transition metals, which can be costly and pose challenges for industrial applications due to toxicity concerns. acs.org One study demonstrated that cyclization using concentrated sulfuric acid can produce 2,4-dimethylbenzo[g]quinoline with a yield of up to 71.5%. acs.org

The key features of these modern methodologies are their operational simplicity, broad substrate scope, and good functional group tolerance. acs.org The ongoing research in this area is focused on refining these methods to further improve yields, enhance selectivity, and expand the range of possible derivatives. The development of such protocols is crucial for making this compound and related structures more accessible for further research and application. ontosight.ai

Table 1: Comparison of Synthetic Approaches for Benzo[g]quinoline Derivatives
MethodologyKey FeaturesAdvantagesDisadvantages/ChallengesReference
Classical CondensationCondensation of anilines with ketones or aldehydes.Well-established procedures.Expensive catalysts, multiple steps, poor site selectivity, harsh conditions. acs.org
Metal-Free C(sp³)–H FunctionalizationTandem cyclization of substrates like 2-methylquinolines and 2-styrylanilines.Avoids transition metals, environmentally friendly, good functional group tolerance, high efficiency.Requires optimization for specific substrates. acs.org
Diels-Alder Reactions[4+2]-cycloaddition reactions using quinones as dienophiles.Efficient for creating highly substituted rings.Mainly applied to quinoxaline-diones; requires specific dienes and dienophiles. mdpi.comresearchgate.net

Exploration of Novel Functional Materials Derived from this compound

The unique photophysical and electronic properties of extended aromatic systems like benzoquinolines make them attractive candidates for applications in material science. While research into this compound for materials is still an emerging field, studies on its isomers provide a strong rationale for future exploration.

For example, derivatives of the isomeric 2,4-dimethylbenzo[h]quinoline (B1597259) have shown promise in the synthesis of conductive polymers. Similarly, benzo[f]quinoline (B1222042) derivatives have been investigated for their potential in opto-electronics due to their fluorescent properties. nih.gov These applications are rooted in the π-conjugated system of the benzoquinoline core, which can be tuned by the addition of various functional groups. The electron-donating methyl groups on the this compound scaffold could potentially influence its electronic properties in a favorable way for such applications.

Future research is expected to focus on synthesizing polymers and other functional materials incorporating the this compound moiety. The objective will be to investigate their conductivity, photoluminescence, and other key characteristics to assess their suitability for use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Deepening Mechanistic Understanding of Chemical and Biological Interactions

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties. acs.orgontosight.ai Although the specific biological profile of this compound is not yet well-defined, the activities of its close relatives offer compelling directions for future investigation.

Derivatives of the related benzo[f]quinoline and benzo[h]quinoline (B1196314) have demonstrated notable anticancer and antimicrobial effects. nih.gov For instance, some benzo[h]quinoline derivatives are thought to exert their antibacterial and anticancer effects by inhibiting protein synthesis through binding to ribosomal subunits. Other proposed mechanisms for the anticancer activity of benzoquinoline compounds include the induction of apoptosis, inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), and the arrest of the cell cycle. researchgate.net A hypothesis for the mechanism of action for some benzo[f]quinoline quaternary salts involves interaction with critical enzymes like ATP synthase or topoisomerase II. mdpi.com

Future research must involve in-vitro screening of this compound against various cancer cell lines and microbial strains to establish its activity profile. nih.gov Subsequent mechanistic studies would then be essential to identify its specific molecular targets and understand how it interacts with biological systems. This could involve investigating its ability to intercalate with DNA, inhibit key enzymes, or modulate cellular signaling pathways.

Table 2: Investigated Biological Activities of Related Benzoquinoline Isomers
Isomer FamilyReported Biological ActivityPotential Mechanism of ActionReference
Benzo[h]quinolineAnticancer, AntimicrobialInhibition of protein synthesis via ribosomal binding.
Benzo[f]quinolineAnticancer, AntimicrobialInteraction with ATP synthase or topoisomerase II. nih.govmdpi.com
General QuinolinesAnticancerInduction of apoptosis, cell cycle arrest, inhibition of angiogenesis. researchgate.net
Benzo[g]quinoxaline (B1338093)Anticancer (Breast Cancer)Cytotoxicity towards MCF-7 cell line. nih.gov

Synergistic Integration of Advanced Computational and Experimental Approaches in Research

Modern chemical and biological research increasingly relies on the powerful synergy between computational modeling and experimental validation. mdpi.com This integrated approach is particularly valuable for accelerating the discovery and optimization of complex molecules like this compound.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structures of the molecule, its potential reactivity, and how it might interact with a biological target. researchgate.netmdpi.com For example, a combined computational and experimental study on a related benzo[g]pyrimido[4,5-b]quinoline derivative successfully used DFT calculations to optimize the molecular geometry and understand the preference for the formation of one isomer over another. researchgate.netmdpi.comdntb.gov.ua These theoretical findings were in strong agreement with experimental data from X-ray crystallography and NMR spectroscopy. researchgate.netmdpi.com

This synergistic workflow allows researchers to build robust structure-activity relationships (SAR). mdpi.com By computationally screening a virtual library of this compound derivatives, scientists can prioritize the synthesis of compounds with the most promising predicted properties. This rational design approach saves significant time and resources compared to traditional trial-and-error synthesis and testing. Future research on this compound will undoubtedly benefit from this integrated strategy to efficiently explore its potential in both material science and medicinal chemistry.

Q & A

What are the optimal synthetic routes for 2,4-Dimethylbenzo[g]quinoline, and how can reaction conditions be optimized to improve yield?

Basic
The synthesis typically involves cycloisomerization of 3-alkynyl-2-arylpyridines , with catalysts such as platinum complexes or Brønsted acids (e.g., triflic acid) . Key parameters include:

  • Catalyst selection : Platinum catalysts yield 70–85% efficiency, while Brønsted acids may require higher temperatures but reduce metal contamination.
  • Temperature control : Reactions often proceed at 80–120°C under inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic
Comprehensive characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of methyl groups and quinoline backbone integrity (e.g., methyl protons appear at δ 2.3–2.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₅H₁₃N, m/z 207.105) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace by-products .

How can researchers reconcile contradictory reports on the biological activity of this compound across different studies?

Advanced
Conflicting data (e.g., antimicrobial vs. anticancer efficacy) often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
  • Target specificity : Use competitive binding assays to differentiate ribosomal subunit inhibition (antibacterial) versus kinase interaction (anticancer) .
  • Metabolic stability : Evaluate hepatic microsome stability (e.g., rat liver S9 fraction) to rule out false negatives due to rapid degradation .

What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Advanced
SAR studies require systematic modifications and biological testing:

  • Methyl group positional isomerism : Synthesize 2-methyl, 4-methyl, and 2,4-dimethyl analogues to assess steric/electronic effects on activity .
  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance binding affinity to DNA topoisomerases .
  • In silico modeling : Perform docking simulations (AutoDock Vina) with ribosomal 30S subunits (PDB: 1J7E) to predict binding modes .

How can researchers mitigate by-product formation during large-scale synthesis of this compound?

Advanced
By-product control strategies include:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., over-cyclization) by precise residence time control .
  • Catalyst optimization : Immobilized Pt nanoparticles on mesoporous silica reduce metal leaching and improve recyclability .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

What methodologies are effective for studying the compound’s mechanism of action in anticancer assays?

Advanced
Mechanistic studies should combine:

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • Protein binding studies : Surface plasmon resonance (SPR) to measure affinity for kinases (e.g., EGFR) .
  • Transcriptomic profiling : RNA-seq to identify downregulated oncogenic pathways (e.g., MAPK/ERK) post-treatment .

How can the solubility and bioavailability of this compound be improved for in vivo studies?

Advanced
Strategies include:

  • Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .
  • Nanocarrier systems : Encapsulate in PEGylated liposomes (particle size <200 nm) for enhanced tumor targeting .
  • Pro-drug design : Synthesize phosphate esters cleaved by alkaline phosphatase in target tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.